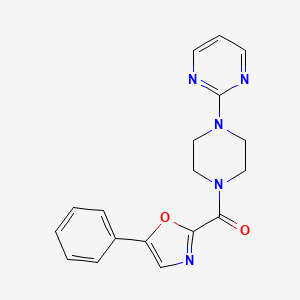
(5-苯基恶唑-2-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features both an oxazole and a piperazine ring
科学研究应用
Chemistry
In chemistry, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor binding .
Medicine
Medically, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool in various applications .
作用机制
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .
Mode of Action
Similar compounds have been found to inhibit ache, thereby increasing the concentration of ach in the brain . This can enhance cognitive functions, making these compounds potential treatments for neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter ach . This can lead to enhanced cognitive functions, as ACh plays a crucial role in learning and memory .
Result of Action
Similar compounds have been found to inhibit ache, leading to an increase in ach concentration in the brain . This can enhance cognitive functions, potentially making these compounds useful in treating neurodegenerative diseases like Alzheimer’s disease .
生化分析
Biochemical Properties
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the nervous system . The compound exhibits selective inhibitory activity against AChE, which suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The interaction between (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone and AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Cellular Effects
The effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to enhance synaptic transmission by increasing the levels of acetylcholine . This leads to improved cognitive function and memory retention. Additionally, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. It modulates the expression of genes associated with synaptic plasticity and neuronal survival, thereby contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with key biomolecules at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition. By preventing the hydrolysis of acetylcholine, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone enhances cholinergic signaling, which is crucial for cognitive function. Additionally, the compound may interact with other proteins and receptors involved in neuroinflammation and oxidative stress, further contributing to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone leads to sustained enhancement of cholinergic neurotransmission and neuroprotection
Dosage Effects in Animal Models
The effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The interaction of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters and distributed to various subcellular compartments. The localization and accumulation of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and may also be found in the nucleus, where it can interact with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The subcellular distribution of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is essential for its role in modulating cellular processes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .
化学反应分析
Types of Reactions
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and pyrimidine moieties but differs in the oxazole ring.
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives: These compounds have similar structural features but include a thiazole ring instead of an oxazole.
Uniqueness
What sets (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone apart is its unique combination of the oxazole and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(16-21-13-15(25-16)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGXVAQHWCXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
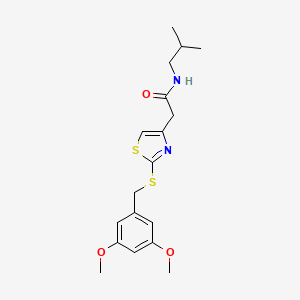
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2494005.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

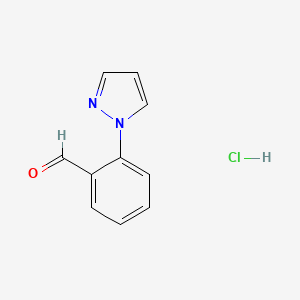
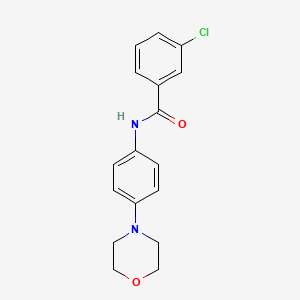
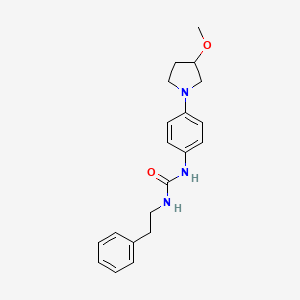
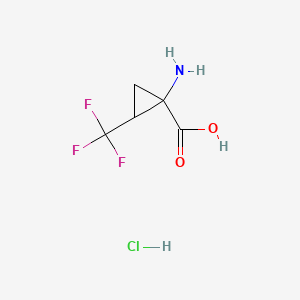
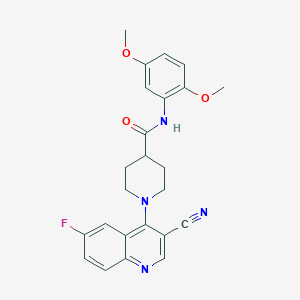
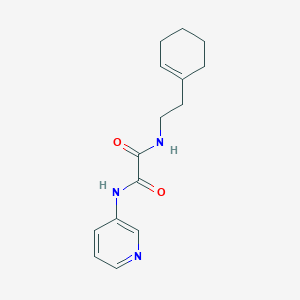

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2494025.png)
